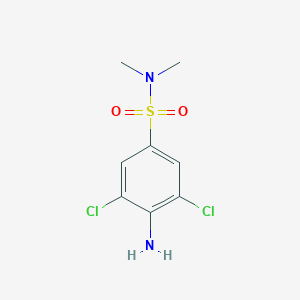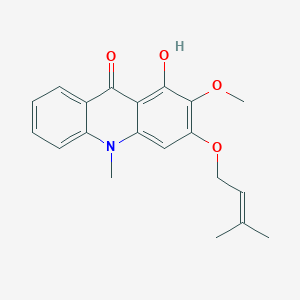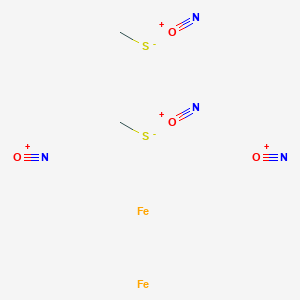
Azanylidyneoxidanium;iron;methanethiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanylidyneoxidanium;iron;methanethiolate, also known as FeO2S, is a complex compound that has gained significant attention in the scientific community due to its unique properties. This molecule is composed of iron, oxygen, sulfur, and carbon atoms, and has been found to have potential applications in various fields of research. In
Aplicaciones Científicas De Investigación
Azanylidyneoxidanium;iron;methanethiolate has been found to have potential applications in various fields of research. In the field of catalysis, Azanylidyneoxidanium;iron;methanethiolate has been used as a catalyst for the oxidation of alcohols and the synthesis of sulfones. In the field of medicine, Azanylidyneoxidanium;iron;methanethiolate has been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, Azanylidyneoxidanium;iron;methanethiolate has been studied for its potential applications in environmental remediation, as it has been found to be effective in the removal of heavy metals from contaminated water.
Mecanismo De Acción
The mechanism of action of Azanylidyneoxidanium;iron;methanethiolate is not yet fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to DNA damage and cell death, which may explain Azanylidyneoxidanium;iron;methanethiolate's potential as an anti-cancer agent.
Efectos Bioquímicos Y Fisiológicos
Azanylidyneoxidanium;iron;methanethiolate has been found to have both biochemical and physiological effects. In vitro studies have shown that Azanylidyneoxidanium;iron;methanethiolate can induce apoptosis in cancer cells, while in vivo studies have shown that Azanylidyneoxidanium;iron;methanethiolate can reduce tumor growth in animal models. Additionally, Azanylidyneoxidanium;iron;methanethiolate has been found to have antioxidant properties, which may explain its potential applications in environmental remediation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Azanylidyneoxidanium;iron;methanethiolate in lab experiments is its relatively low cost and easy synthesis method. However, Azanylidyneoxidanium;iron;methanethiolate is also highly reactive and can be difficult to handle, which may limit its use in certain experiments. Additionally, the potential toxicity of Azanylidyneoxidanium;iron;methanethiolate must be considered when working with this compound.
Direcciones Futuras
There are many potential future directions for research on Azanylidyneoxidanium;iron;methanethiolate. One area of interest is the development of more efficient synthesis methods for Azanylidyneoxidanium;iron;methanethiolate, as well as the synthesis of Azanylidyneoxidanium;iron;methanethiolate derivatives with improved properties. Additionally, further investigation into the mechanism of action of Azanylidyneoxidanium;iron;methanethiolate is needed to fully understand its potential applications in medicine and environmental remediation. Finally, the potential toxicity of Azanylidyneoxidanium;iron;methanethiolate must be further explored to ensure its safe use in lab experiments and potential applications.
Conclusion:
In conclusion, Azanylidyneoxidanium;iron;methanethiolate is a complex compound with potential applications in various fields of research. Its unique properties, including its ability to induce apoptosis in cancer cells and remove heavy metals from contaminated water, make it an exciting area of study. Further research is needed to fully understand the potential applications and limitations of Azanylidyneoxidanium;iron;methanethiolate, but its potential as an anti-cancer agent and environmental remediation tool make it a promising area of research.
Métodos De Síntesis
The synthesis of Azanylidyneoxidanium;iron;methanethiolate is a complex process that involves the reaction of iron(II) sulfate with hydrogen peroxide and methanethiol in the presence of oxygen. This reaction produces Azanylidyneoxidanium;iron;methanethiolate as a yellowish-green powder, which is soluble in water and ethanol.
Propiedades
Número CAS |
16071-96-8 |
|---|---|
Nombre del producto |
Azanylidyneoxidanium;iron;methanethiolate |
Fórmula molecular |
C2H6Fe2N4O4S2+2 |
Peso molecular |
325.9 g/mol |
Nombre IUPAC |
azanylidyneoxidanium;iron;methanethiolate |
InChI |
InChI=1S/2CH4S.2Fe.4NO/c2*1-2;;;4*1-2/h2*2H,1H3;;;;;;/q;;;;4*+1/p-2 |
Clave InChI |
YWPRDESQKJGURU-UHFFFAOYSA-L |
SMILES |
C[S-].C[S-].N#[O+].N#[O+].N#[O+].N#[O+].[Fe].[Fe] |
SMILES canónico |
C[S-].C[S-].N#[O+].N#[O+].N#[O+].N#[O+].[Fe].[Fe] |
Sinónimos |
Roussin red methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



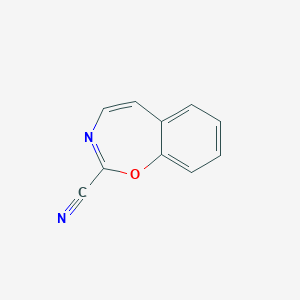
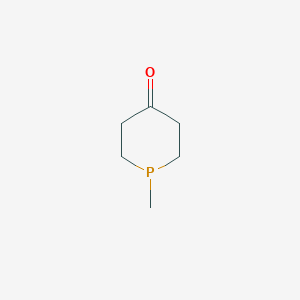
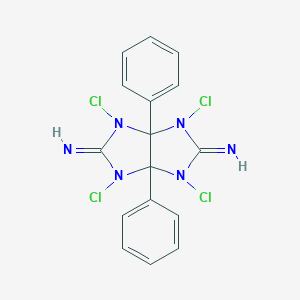
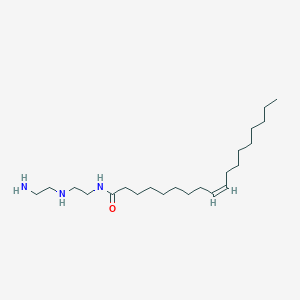
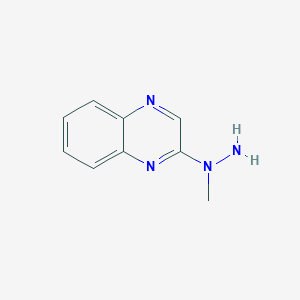
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
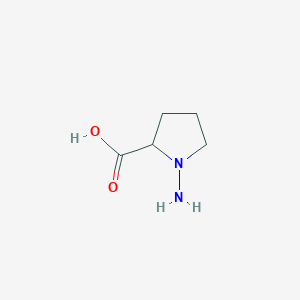
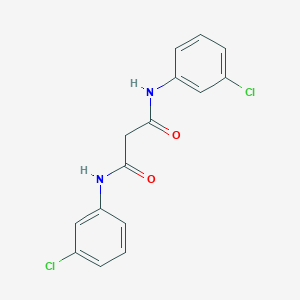
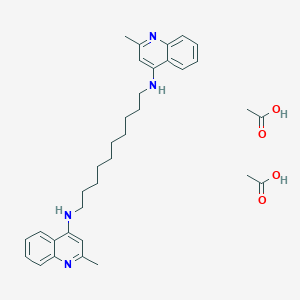
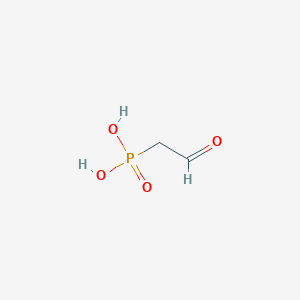
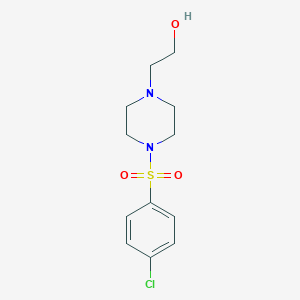
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)
